![molecular formula C18H18F3N3O B2953777 1-Methyl-4-{3-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine CAS No. 1092345-93-1](/img/structure/B2953777.png)
1-Methyl-4-{3-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-4-{3-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine is a compound featuring a unique structure that makes it of interest in various fields of scientific research, including chemistry, biology, and medicine. It boasts a trifluoromethyl group attached to a pyridine ring, which is then linked to a benzoyl moiety and a piperazine ring.
作用机制
Target of Action
Piperazine derivatives are known to interact with a variety of biological targets .
Mode of Action
It’s known that piperazine derivatives can cause hyperpolarization of muscle cells, rendering them unresponsive to acetylcholine . The trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring can improve drug potency toward enzyme inhibition by lowering the pK a of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Compounds containing a trifluoromethyl group have been found to significantly impact various biochemical pathways due to their unique chemical reactivity and physico-chemical behavior .
Pharmacokinetics
The presence of a trifluoromethyl group in a molecule can significantly impact its pharmacokinetic properties, including its bioavailability .
Result of Action
It’s known that compounds containing a trifluoromethyl group can exhibit a wide range of biological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of a trifluoromethyl group in a molecule can significantly impact its chemical reactivity, physico-chemical behavior, and biological activity . Additionally, storage conditions such as temperature and light exposure can affect the stability of the compound .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-{3-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine typically involves a multi-step process:
Pyridine Derivative Formation: : A trifluoromethylated pyridine derivative is synthesized first through halogenation followed by nucleophilic substitution.
Coupling with Benzoyl Chloride: : The trifluoromethylated pyridine derivative is then reacted with benzoyl chloride under Friedel-Crafts acylation conditions to form a benzoyl-substituted pyridine compound.
Final Coupling with Piperazine: : The intermediate compound is then coupled with methylpiperazine in the presence of a base, such as sodium hydride or potassium carbonate, to form the final compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst choice, to increase yield and purity. Continuous flow reactors might be employed to handle large-scale synthesis efficiently and safely.
化学反应分析
Types of Reactions it Undergoes: 1-Methyl-4-{3-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine is known to undergo various chemical reactions:
Oxidation: : The trifluoromethyl group can be oxidized under harsh conditions, although this is relatively rare.
Reduction: : The compound may be reduced to alter the pyridine ring or the benzoyl moiety, typically using hydrogenation techniques.
Substitution: : Electrophilic substitution reactions can modify the benzoyl group, with reagents such as halogens or nitro compounds.
Oxidation: : Potassium permanganate or chromium trioxide in acidic medium.
Reduction: : Palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: : Halogens (e.g., chlorine, bromine) in the presence of Lewis acids (e.g., AlCl₃).
Oxidation: : Formation of more oxygenated compounds on the trifluoromethyl group.
Reduction: : Conversion to dihydropyridine derivatives or modifications in the benzoyl group.
Substitution: : Formation of halogenated or nitro-substituted derivatives.
科学研究应用
1-Methyl-4-{3-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine finds usage in several scientific research areas:
Chemistry: : As a reagent or intermediate in synthetic organic chemistry.
Biology: : Studied for its interactions with biological macromolecules.
Medicine: : Investigated for potential pharmacological effects, particularly in modulating receptor activity.
Industry: : Used in the synthesis of specialized materials or as a building block for more complex compounds.
相似化合物的比较
Comparison with Other Similar Compounds: Compared to other compounds with similar structures, 1-Methyl-4-{3-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine stands out due to its trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability.
List of Similar Compounds:1-Methyl-4-{3-[4-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine
1-Methyl-4-{3-[5-(difluoromethyl)pyridin-2-yl]benzoyl}piperazine
1-Methyl-4-{3-[5-(trifluoromethyl)phenyl]benzoyl}piperazine
Each of these compounds shares a core structure but differs in the positioning or nature of substituents, affecting their chemical behavior and applications.
属性
IUPAC Name |
(4-methylpiperazin-1-yl)-[3-[5-(trifluoromethyl)pyridin-2-yl]phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O/c1-23-7-9-24(10-8-23)17(25)14-4-2-3-13(11-14)16-6-5-15(12-22-16)18(19,20)21/h2-6,11-12H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOBIBGBOFDRAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=CC(=C2)C3=NC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(2-chlorophenyl)methyl]-2-(quinazolin-4-ylsulfanyl)acetamide](/img/structure/B2953695.png)
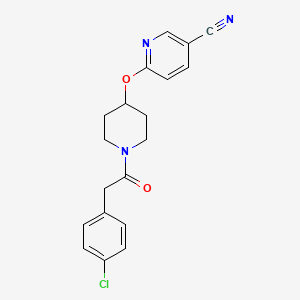
![N-(3,5-DIMETHYLPHENYL)-2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE](/img/structure/B2953700.png)
![N-[(3,4-dimethoxyphenyl)methyl]-2-(4-formylphenoxy)acetamide](/img/structure/B2953701.png)
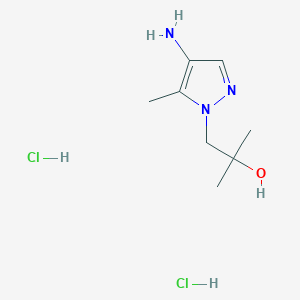
![[1,2,4]Triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B2953704.png)
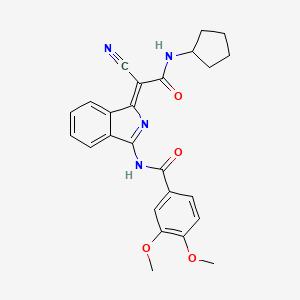
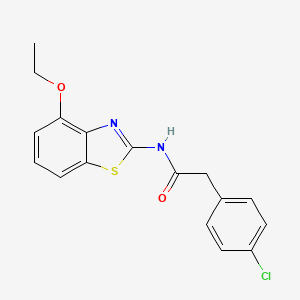
![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2953709.png)
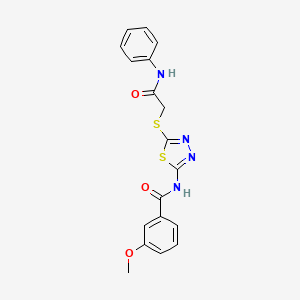
![3-(4-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(thiophen-2-yl)pyridazine](/img/structure/B2953713.png)
![2-(Difluoromethyl)-1-methylpyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2953714.png)
![6-[(4-Chlorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2953715.png)
![Spiro[2.2]pentan-1-ylmethanesulfonyl chloride](/img/structure/B2953717.png)
